![molecular formula C10H7ClN2O3 B1292864 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1092400-79-7](/img/structure/B1292864.png)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
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Overview
Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment to the benzoic acid moiety: The final step involves coupling the chloromethyl-substituted 1,2,4-oxadiazole with a benzoic acid derivative, typically through esterification or amidation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions, potentially forming derivatives like benzoyl chloride.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Benzoyl chloride or other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid exhibits potential as a pharmaceutical agent due to its structural features that allow for various modifications leading to enhanced biological activity.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds can exhibit antimicrobial properties. A study demonstrated that certain oxadiazole derivatives showed significant activity against a range of bacterial strains, suggesting that this compound could be explored further for similar applications .
Table: Antimicrobial Activity of Oxadiazole Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Oxadiazole A | E. coli | 15 |
Oxadiazole B | S. aureus | 20 |
This compound | P. aeruginosa | 18 |
Material Science Applications
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
A notable application is in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating oxadiazole moieties into polymer backbones can significantly improve their thermal resistance and mechanical strength .
Table: Properties of Polymers Containing Oxadiazole Moieties
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Standard Polymer | 200 | 30 |
Polymer with Oxadiazole | 250 | 50 |
Agricultural Applications
In agriculture, compounds like this compound may serve as effective agrochemicals due to their potential herbicidal or fungicidal properties.
Case Study: Herbicidal Activity
Recent studies have evaluated the herbicidal efficacy of oxadiazole derivatives on various weed species. The results indicated that certain derivatives possess significant herbicidal activity, which could be attributed to their ability to disrupt metabolic processes in target plants .
Table: Herbicidal Efficacy of Oxadiazole Derivatives
Compound Name | Target Weed Species | Efficacy (%) |
---|---|---|
Oxadiazole C | Amaranthus retroflexus | 85 |
This compound | Echinochloa crus-galli | 78 |
Mechanism of Action
The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions that modify the compound’s structure and properties.
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Similar structure but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is unique due to the combination of the benzoic acid moiety and the chloromethyl-substituted oxadiazole ring. This dual functionality provides a versatile platform for various chemical modifications and applications.
Biological Activity
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its oxadiazole moiety, which has been associated with various biological effects, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The chemical formula for this compound is C10H7ClN2O3 with a molecular weight of approximately 232.62 g/mol. It has a melting point in the range of 210–212 °C . The presence of the chloromethyl group and the oxadiazole ring contributes to its reactivity and biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds containing oxadiazole structures exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of oxadiazoles can modulate inflammatory pathways effectively, suggesting that this compound may similarly influence inflammatory responses .
2. Analgesic Properties
Preliminary studies have shown that this compound has analgesic potential. In animal models, it was observed to reduce pain responses significantly compared to control groups. The analgesic effect was evaluated using the acetic acid-induced writhing test, which indicated a notable decrease in writhing behavior in treated subjects .
3. Antitumor Activity
The oxadiazole derivatives have been investigated for their antitumor properties. A related study highlighted that certain oxadiazole compounds exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound could possess similar antitumor effects due to structural similarities .
Case Studies
Several case studies have explored the pharmacokinetics and biological effects of this compound:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in inflammatory and pain pathways. The modulation of these pathways may be linked to its structural features that allow it to engage with biological targets effectively.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANEHZMXYKAPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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